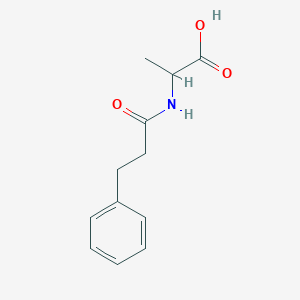

2-(3-Phenylpropanamido)propanoic acid

Description

L'acide 2-(3-phénylpropanamido)propanoïque est un composé organique de formule moléculaire C12H15NO3. Il s'agit d'un dérivé de l'acide propanoïque, caractérisé par un groupe phényle lié à la chaîne principale de l'acide propanoïque par une liaison amide.

Propriétés

IUPAC Name |

2-(3-phenylpropanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQOVJKEOBDJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide 2-(3-phénylpropanamido)propanoïque implique généralement la réaction de l'acide 3-phénylpropanoïque avec une amine appropriée dans des conditions de formation d'amide. Une méthode courante consiste à utiliser des réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison amide .

Méthodes de Production Industrielle : En milieu industriel, la production de l'acide 2-(3-phénylpropanamido)propanoïque peut impliquer l'utilisation de réacteurs à flux continu pour optimiser les conditions de réaction et améliorer le rendement. Le processus comprend généralement des étapes telles que l'estérification, l'amidation et la purification par cristallisation ou chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide 2-(3-phénylpropanamido)propanoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe phényle peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.

Réduction : Le groupe amide peut être réduit en amine à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4).

Réactifs et Conditions Communes :

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction : Hydrure de lithium aluminium (LiAlH4) dans l'éther anhydre.

Substitution : Halogènes (par exemple, le brome) en présence d'un catalyseur acide de Lewis.

Principaux Produits :

Oxydation : Formation de dérivés de l'acide benzoïque.

Réduction : Formation de 3-phénylpropanamine.

Substitution : Formation de dérivés phényliques halogénés.

Applications De Recherche Scientifique

L'acide 2-(3-phénylpropanamido)propanoïque a des applications diverses en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.

Médecine : Recherché pour ses propriétés thérapeutiques potentielles, notamment des effets anti-inflammatoires et analgésiques.

Industrie : Utilisé dans la production de produits chimiques spécialisés et comme élément constitutif de polymères.

5. Mécanisme d'Action

Le mécanisme d'action de l'acide 2-(3-phénylpropanamido)propanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe phényle peut faciliter la liaison à des poches hydrophobes, tandis que la liaison amide peut former des liaisons hydrogène avec les résidus du site actif. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques .

Composés Similaires :

Acide 3-phénylpropanoïque : Manque le groupe amide, ce qui entraîne une réactivité et des applications différentes.

Acide 2-phénylpropanoïque : Structure similaire mais avec le groupe phényle directement lié à la chaîne principale de l'acide propanoïque.

N-Phénylpropanamide : Contient un groupe amide mais manque la fonctionnalité acide carboxylique.

Unicité : L'acide 2-(3-phénylpropanamido)propanoïque est unique en raison de sa combinaison d'un groupe phényle, d'une liaison amide et d'une fonctionnalité acide carboxylique. Cette combinaison lui permet de participer à une large gamme de réactions chimiques et d'interagir avec diverses cibles biologiques, ce qui en fait un composé polyvalent en recherche et dans les applications industrielles .

Mécanisme D'action

The mechanism of action of 2-(3-Phenylpropanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the amide linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

3-Phenylpropanoic acid: Lacks the amide group, resulting in different reactivity and applications.

2-Phenylpropanoic acid: Similar structure but with the phenyl group directly attached to the propanoic acid backbone.

N-Phenylpropanamide: Contains an amide group but lacks the carboxylic acid functionality.

Uniqueness: 2-(3-Phenylpropanamido)propanoic acid is unique due to its combination of a phenyl group, amide linkage, and carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Activité Biologique

2-(3-Phenylpropanamido)propanoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies concerning this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

The compound consists of a propanoic acid backbone with an amide functional group attached to a phenylpropanamide moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cytotoxicity , anti-inflammatory effects , and neuropharmacological properties .

Cytotoxicity

Studies have shown that compounds structurally related to this compound can exhibit significant cytotoxic effects against various human cancer cell lines. The mechanism is thought to involve:

- Interference with cell proliferation pathways .

- Induction of apoptosis in cancer cells , potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.4 | |

| MCF-7 (Breast Cancer) | 12.7 | |

| A549 (Lung Cancer) | 18.3 |

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including histamine H3 receptors, acting as partial agonists which influence neurotransmitter release.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Gene Expression Modulation : It has been observed to affect gene expression related to cell survival and proliferation.

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

- Neuropharmacological Research : Investigations into its effects on cognitive functions have shown that it may influence memory processes, indicating potential applications in neurodegenerative diseases.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit:

- Good metabolic stability , allowing prolonged action within biological systems.

- Minimal activity on cytochrome P450 enzymes , suggesting a lower risk of drug-drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.